Mumbaistatin
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Overview
Description
Mumbaistatin is an anthraquinone derivative known for its potent inhibitory effects on glucose-6-phosphate translocase. This compound was first isolated from cultures of the microorganism Streptomyces sp. DSM 11641.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mumbaistatin can be synthesized through various methods, including the cultivation of Streptomyces sp. DSM 11641. The isolation process involves anion-exchange and reversed-phase chromatography. The compound is acid-labile and often requires methylation for structure determination .
Industrial Production Methods
Industrial production of this compound primarily relies on the fermentation of Streptomyces cultures. The process involves optimizing the growth conditions of the microorganism to maximize yield. Post-fermentation, the compound is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Mumbaistatin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the anthraquinone core.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products
The major products formed from these reactions include various methylated and hydroxylated derivatives of this compound. These derivatives often exhibit different levels of biological activity compared to the parent compound .
Scientific Research Applications
Mumbaistatin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying anthraquinone derivatives and their reactivity.
Biology: Investigated for its role in inhibiting glucose-6-phosphate translocase, which is crucial in glucose metabolism.
Medicine: Explored as a potential therapeutic agent for diabetes due to its inhibitory effects on glucose-6-phosphate translocase.
Mechanism of Action
Mumbaistatin exerts its effects by specifically inhibiting glucose-6-phosphate translocase. This enzyme is involved in the transport of glucose-6-phosphate across the endoplasmic reticulum membrane. By inhibiting this enzyme, this compound disrupts glucose metabolism, which can be beneficial in conditions like diabetes where glucose regulation is impaired .
Comparison with Similar Compounds
Similar Compounds
Chlorogenic Acid: Another glucose-6-phosphate translocase inhibitor but less potent than mumbaistatin.
AD4-015: A semi-synthetic analog of this compound with similar inhibitory properties
Uniqueness
This compound is unique due to its high potency as a glucose-6-phosphate translocase inhibitor. Its complex chemical structure, including the hydroxydiketodicarboxylic acid moiety, sets it apart from other similar compounds. Additionally, its ability to form various derivatives through chemical reactions adds to its versatility in scientific research .
Properties
CAS No. |
252961-22-1 |
---|---|
Molecular Formula |
C28H20O12 |
Molecular Weight |
548.4 g/mol |
IUPAC Name |
1-[2-(5-carboxy-4-hydroxypentanoyl)-6-hydroxybenzoyl]-3,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C28H20O12/c29-11(9-19(34)35)7-8-15(30)12-3-1-5-16(31)20(12)27(38)24-22-14(10-18(33)23(24)28(39)40)25(36)13-4-2-6-17(32)21(13)26(22)37/h1-6,10-11,29,31-33H,7-9H2,(H,34,35)(H,39,40) |
InChI Key |
XFESZXMDORIFAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)C(=O)O)C(=O)C4=C(C=CC=C4O)C(=O)CCC(CC(=O)O)O |
Origin of Product |
United States |
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